1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a piperidin-4-ylmethyl core substituted with a 2-methylpyridin-4-yl group at the piperidine nitrogen and a thiophen-2-yl moiety attached via the urea linkage.
The synthesis of such compounds typically involves coupling reactions between appropriately substituted piperidine intermediates and isocyanate or carbamate derivatives. For example, similar compounds in the evidence (e.g., ACPU, 11–13) were synthesized using EDCI/DMAP-mediated coupling in DMF or DCM, achieving yields of 51–66% . The thiophen-2-yl group in this compound may enhance lipophilicity and π-π stacking interactions, while the 2-methylpyridin-4-yl substituent could influence solubility and target binding .
Properties
IUPAC Name |
1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-11-15(4-7-18-13)21-8-5-14(6-9-21)12-19-17(22)20-16-3-2-10-23-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTBHMRWKZHADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thiourea derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound, featuring a piperidine moiety and a thiophene ring, suggests potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiourea functional group is known for its capacity to form hydrogen bonds, which can enhance binding affinity to target proteins. This interaction may lead to modulation of enzymatic activity and influence cellular signaling pathways.
Pharmacological Properties
Research has indicated that thiourea derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest that thiourea derivatives may possess anticancer properties, with some compounds exhibiting selective cytotoxicity towards cancer cell lines. For instance, related compounds have shown GI50 values indicating significant antiproliferative effects against various cancer types .
Antimicrobial Studies
A study evaluating the antimicrobial properties of thiourea derivatives reported that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against E. coli |
| Compound B | 16 | Effective against S. aureus |
Anticancer Studies
In vitro studies have assessed the anticancer potential of related thiourea compounds. One study reported that a structurally similar thiourea exhibited an IC50 value of 25 µM against MDA-MB-231 breast cancer cells, indicating moderate efficacy .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| PC-3 (Prostate) | 28 |
| U937 (Leukemia) | 16 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related analogs from the evidence:
Research Implications and Gaps
- Structural Optimization : Replacing the thiophen-2-yl group with a methylene-linked thiophene (as in BG15812) could alter binding kinetics .
- Activity Profiling : Empirical testing against targets like soluble epoxide hydrolases (sEH) or bacterial enzymes is warranted, given the activity of related urea derivatives .
- Crystallographic Data: No structural data for the target compound exists in the evidence. SHELX-based refinement (as in ) could elucidate its binding mode.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
